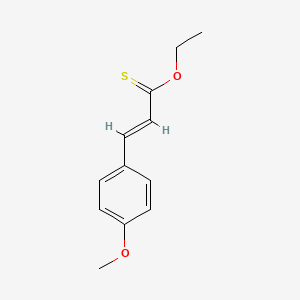
Cinnamic acid, 4-methoxythio-, O-ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnamic acid, 4-methoxythio-, O-ethyl ester is a derivative of cinnamic acid, a naturally occurring aromatic carboxylic acid found in various plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnamic acid, 4-methoxythio-, O-ethyl ester typically involves the esterification of cinnamic acid derivatives. One common method is the reaction of 4-methoxythiocinnamic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate ester, which is then purified to obtain the desired product.
Industrial Production Methods
Industrial production of cinnamic acid derivatives often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, is common to enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Cinnamic acid, 4-methoxythio-, O-ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxythio group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cinnamic acid, 4-methoxythio-, O-ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anticancer and anti-inflammatory activities.
Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of cinnamic acid, 4-methoxythio-, O-ethyl ester involves its interaction with various molecular targets and pathways. The compound’s methoxythio group can interact with cellular thiols, leading to the modulation of redox balance and signaling pathways. Additionally, its ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Cinnamic acid: The parent compound with similar structural features but lacking the methoxythio and ethyl ester groups.
Ethyl cinnamate: An ester derivative of cinnamic acid without the methoxythio group.
4-Methoxycinnamic acid: A derivative with a methoxy group but lacking the thio and ester functionalities.
Uniqueness
Cinnamic acid, 4-methoxythio-, O-ethyl ester is unique due to the presence of both methoxythio and ethyl ester groups, which confer distinct chemical properties and potential biological activities. These functional groups enhance its reactivity and make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
117666-83-8 |
|---|---|
Molecular Formula |
C12H14O2S |
Molecular Weight |
222.31 g/mol |
IUPAC Name |
O-ethyl (E)-3-(4-methoxyphenyl)prop-2-enethioate |
InChI |
InChI=1S/C12H14O2S/c1-3-14-12(15)9-6-10-4-7-11(13-2)8-5-10/h4-9H,3H2,1-2H3/b9-6+ |
InChI Key |
HAHBKJDUUXHAAR-RMKNXTFCSA-N |
Isomeric SMILES |
CCOC(=S)/C=C/C1=CC=C(C=C1)OC |
Canonical SMILES |
CCOC(=S)C=CC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















